molecular formula C8H10BrN5 B13434561 9-(2-Bromopropyl)-9H-purin-6-amine

9-(2-Bromopropyl)-9H-purin-6-amine

Cat. No.: B13434561
M. Wt: 256.10 g/mol
InChI Key: RQUGWMUTJHBEHC-UHFFFAOYSA-N
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Description

9-(2-Bromopropyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a bromopropyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromopropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-bromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Solvent: Dimethylformamide or dimethyl sulfoxide

    Temperature: Room temperature to 80°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromopropyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted purines with various functional groups.

    Oxidation: Formation of oxo-purines.

    Reduction: Formation of 9-propyl-9H-purin-6-amine.

Scientific Research Applications

9-(2-Bromopropyl)-9H-purin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.

    Biology: The compound can be used to study the interactions of purine derivatives with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(2-Bromopropyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Chloropropyl)-9H-purin-6-amine
  • 9-(2-Iodopropyl)-9H-purin-6-amine
  • 9-(2-Fluoropropyl)-9H-purin-6-amine

Uniqueness

9-(2-Bromopropyl)-9H-purin-6-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and biochemical studies.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

9-(2-bromopropyl)purin-6-amine

InChI

InChI=1S/C8H10BrN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

RQUGWMUTJHBEHC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)Br

Origin of Product

United States

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